BenchChemオンラインストアへようこそ!

Somatostatin RC 102

Immunomodulation Splenocytes Cyclic AMP

This cyclic octapeptide (D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-NH₂) is a research-grade somatostatin analog with a unique functional signature: it significantly decreases cAMP in splenocytes at 10⁻⁸–10⁻⁷ M, inhibits meningioma cell proliferation unlike octreotide, and shows potent cytotoxicity in HT-29 and MDA-MB-231 cancer lines with low toxicity to normal cells. These properties make RC-102 a critical chemical probe for differentiating SSTR-mediated signaling pathways. For R&D use only. Supplied at ≥98% purity.

Molecular Formula C49H65N11O10S2
Molecular Weight 1032.2 g/mol
CAS No. 99685-66-2
Cat. No. B1681053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSomatostatin RC 102
CAS99685-66-2
SynonymsPhe-cyclo(Cys-Phe-Trp-Lys-Thr-Cys)-Thr-NH2
somatostatin RC 102
somatostatin-RC-102
Molecular FormulaC49H65N11O10S2
Molecular Weight1032.2 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)N)O
InChIInChI=1S/C49H65N11O10S2/c1-27(61)40(42(52)63)59-48(69)39-26-72-71-25-38(57-43(64)33(51)21-29-13-5-3-6-14-29)47(68)55-36(22-30-15-7-4-8-16-30)45(66)56-37(23-31-24-53-34-18-10-9-17-32(31)34)46(67)54-35(19-11-12-20-50)44(65)60-41(28(2)62)49(70)58-39/h3-10,13-18,24,27-28,33,35-41,53,61-62H,11-12,19-23,25-26,50-51H2,1-2H3,(H2,52,63)(H,54,67)(H,55,68)(H,56,66)(H,57,64)(H,58,70)(H,59,69)(H,60,65)
InChIKeySGYDRBBPYPDBRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Somatostatin RC 102 (CAS 99685-66-2) as a Cyclic Octapeptide Analog: Procurement for Immunomodulation & Tumor Proliferation Research


Somatostatin RC 102, also designated D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-NH2, is a cyclic octapeptide analog of somatostatin-14 (SST-14) [1]. It is a research-use-only compound with a molecular formula of C49H65N11O10S2 and a molecular weight of approximately 1032.24 g/mol . It acts as a peptide hormone mimetic, interacting with G protein-coupled somatostatin receptors (SSTRs) and modulating the release of secondary hormones . While its receptor binding profile is less characterized than some clinical analogs, its distinct sequence differentiates it from both native somatostatin and other analogs like octreotide (SMS 201-995) [2], establishing a unique research niche.

Why Somatostatin RC 102 is Not Interchangeable with SST-14 or Clinical Analogs like Octreotide


Generic substitution of somatostatin analogs is not scientifically valid due to significant differences in receptor binding profiles, functional selectivity, and resultant biological outcomes. Unlike native SST-14, which has a broad but short-lived activity [1], or clinically established analogs like octreotide (SMS 201-995) which are optimized for specific SSTR2/5-mediated endocrine suppression [2], RC-102 has demonstrated a distinct pattern of effects. Critically, RC-102's structural modifications confer a unique functional signature, evidenced by its ability to reduce cAMP levels in splenocytes and differentially affect tumor cell proliferation compared to octreotide [3]. These divergent pharmacological properties mean that substituting RC-102 with a different analog in a research model will likely yield different, non-comparable results, potentially invalidating the study's findings.

Quantitative Evidence for Somatostatin RC 102 Differentiation in Immunomodulation & Tumor Models


RC-102 Reduces Cyclic AMP Levels in Splenocytes Unlike SST-14

In an in vitro model using mouse spleen lymphocytes, RC-102-2H demonstrated a functional effect on intracellular signaling that was absent with native SST-14. At concentrations of 10⁻⁸ M and 10⁻⁷ M, RC-102-2H significantly decreased cyclic AMP levels, whereas SST-14 at concentrations ranging from 10⁻⁹ M to 10⁻⁶ M had no significant effect on cAMP levels in the same cell type [1].

Immunomodulation Splenocytes Cyclic AMP

RC-102 Inhibits Meningioma Cell Proliferation Where Octreotide Does Not

In a direct comparative study of human brain tumor cells, SST analog RC-102 and the clinical analog octreotide (SMS 201-995) were assessed for their ability to inhibit proliferation. RC-102 was found to inhibit the proliferation of meningioma tumor cells. In contrast, octreotide (SMS 201-995) did not inhibit the proliferation of glioblastoma or prolactinoma tumor cells, highlighting a functional divergence [1].

Meningioma Cancer Cell Proliferation Octreotide Comparison

RC-102 Demonstrates Potent Cytostatic Activity in Breast and Colon Cancer Cells with Low Toxicity to Normal Cells

In a study evaluating new octreotide analogs, RC-102 (referred to as compound 5) was tested against a panel of human tumor cell lines. RC-102 exerted up to 77% inhibition of cell vitality at higher concentrations. Importantly, it was found to be non-toxic to normal Lep-3 cells under the same conditions, suggesting a selective cytostatic profile [1].

Anticancer Activity Cytotoxicity Cancer Cell Lines

Recommended Research & Industrial Applications for Somatostatin RC 102 Based on Quantitative Evidence


Investigating cAMP-Dependent Immunomodulation in Splenocytes

Use Somatostatin RC 102 as a selective modulator of cAMP signaling in immune cells. Unlike native SST-14, which had no effect, RC-102 significantly decreases cAMP levels in mouse splenocytes at concentrations of 10⁻⁸ M and 10⁻⁷ M [1]. This makes it an ideal tool for dissecting cAMP-dependent pathways in immunology research without the confounding effects of the native peptide.

Studying Antiproliferative Effects in Meningioma Tumor Models

Employ RC-102 as a research tool in meningioma studies. Evidence shows RC-102 inhibits meningioma cell proliferation, whereas the clinical analog octreotide (SMS 201-995) is ineffective against glioblastoma and prolactinoma cells [1]. This suggests RC-102 is a more appropriate analog for research focusing on somatostatin receptor biology in specific brain tumor contexts where octreotide fails to show activity.

Screening for Selective Anticancer Activity in Breast and Colon Cancer Cell Lines

Utilize RC-102 in in vitro cancer drug screening panels. The compound has demonstrated potent inhibition of cell vitality (up to 77%) in HT-29 (colon) and MDA-MB-231 (breast) cancer cell lines while exhibiting low toxicity to normal Lep-3 cells [1]. This profile supports its use in early-stage drug discovery programs seeking compounds with a favorable therapeutic window against these cancer types.

Biomarker Discovery and Functional Genomics of SSTR Signaling

Given its distinct functional profile—reducing cAMP in splenocytes, inhibiting meningioma proliferation, and showing selective cancer cell cytotoxicity—RC-102 is a valuable chemical probe for functional genomics and proteomics studies. It can be used to differentiate downstream signaling events of SSTR activation from those triggered by other analogs like octreotide, aiding in the identification of novel biomarkers or therapeutic targets [1].

Quote Request

Request a Quote for Somatostatin RC 102

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.